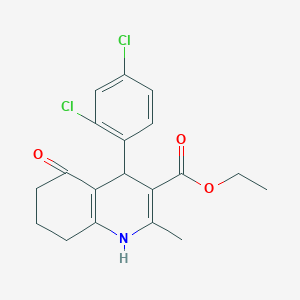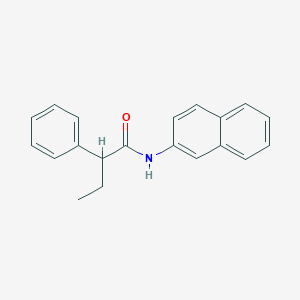
N-2-naphthyl-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-naphthyl-2-phenylbutanamide, also known as NPB, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a psychoactive substance that mimics the effects of natural cannabinoids found in the cannabis plant. NPB is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being researched.
Mechanism of Action
The mechanism of action of N-2-naphthyl-2-phenylbutanamide involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of N-2-naphthyl-2-phenylbutanamide. N-2-naphthyl-2-phenylbutanamide has also been found to have an allosteric modulatory effect on the CB1 receptor, which can enhance or inhibit the activity of the receptor depending on the concentration of N-2-naphthyl-2-phenylbutanamide.
Biochemical and Physiological Effects
N-2-naphthyl-2-phenylbutanamide has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, meaning it can reduce pain sensation. N-2-naphthyl-2-phenylbutanamide has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. It has been shown to have anxiolytic properties, meaning it can reduce anxiety levels. N-2-naphthyl-2-phenylbutanamide has also been found to have appetite-stimulating properties, which can increase food intake.
Advantages and Limitations for Lab Experiments
N-2-naphthyl-2-phenylbutanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in scientific research. However, there are also limitations to using N-2-naphthyl-2-phenylbutanamide in lab experiments. Its psychoactive effects can make it difficult to control for variables such as mood and behavior. Additionally, its effects on the endocannabinoid system may not accurately reflect the effects of natural cannabinoids found in the cannabis plant.
Future Directions
There are several future directions for research on N-2-naphthyl-2-phenylbutanamide. One area of interest is the development of more selective CB1 receptor agonists, which can target specific regions of the brain and reduce unwanted side effects. Another area of interest is the study of N-2-naphthyl-2-phenylbutanamide's effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, research on the long-term effects of N-2-naphthyl-2-phenylbutanamide use is needed to determine its safety and potential for addiction.
Synthesis Methods
The synthesis of N-2-naphthyl-2-phenylbutanamide involves the reaction of naphthalene with benzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield N-2-naphthyl-2-phenylbutanamide. The purity of the compound can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
N-2-naphthyl-2-phenylbutanamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a crucial role in regulating various physiological processes such as pain, mood, and appetite. N-2-naphthyl-2-phenylbutanamide has been found to bind to the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
properties
IUPAC Name |
N-naphthalen-2-yl-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-2-19(16-9-4-3-5-10-16)20(22)21-18-13-12-15-8-6-7-11-17(15)14-18/h3-14,19H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUUGNPERNBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-2-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
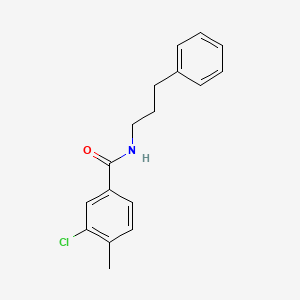
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)
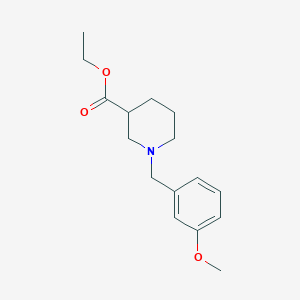
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5139780.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5139781.png)
![N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5139793.png)

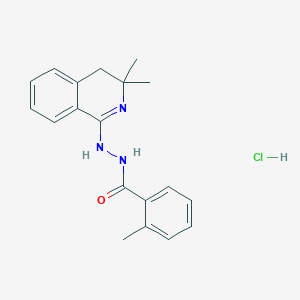
![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)
![3-({[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-diethyl-2-pyridinamine](/img/structure/B5139831.png)
